molecular formula C16H13F3O3S B12523620 3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde CAS No. 819075-65-5

3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde

Cat. No.: B12523620
CAS No.: 819075-65-5
M. Wt: 342.3 g/mol
InChI Key: RAGWADXKFUKXQR-UHFFFAOYSA-N
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Description

3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde is an organic compound characterized by the presence of methoxy, trifluoromethyl, and benzaldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzaldehyde with 4-[(trifluoromethyl)sulfanyl]phenylmethanol under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is 3-methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzoic acid.

    Reduction: The major product is 3-methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzyl alcohol.

    Substitution: The major products depend on the specific nucleophile used in the reaction.

Scientific Research Applications

3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-(trifluoromethyl)benzaldehyde
  • 3-Methoxy-4-(trifluoromethyl)aniline
  • 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
  • 3-Fluoro-4-(trifluoromethoxy)benzaldehyde

Uniqueness

3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde is unique due to the presence of both methoxy and trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

819075-65-5

Molecular Formula

C16H13F3O3S

Molecular Weight

342.3 g/mol

IUPAC Name

3-methoxy-4-[[4-(trifluoromethylsulfanyl)phenyl]methoxy]benzaldehyde

InChI

InChI=1S/C16H13F3O3S/c1-21-15-8-12(9-20)4-7-14(15)22-10-11-2-5-13(6-3-11)23-16(17,18)19/h2-9H,10H2,1H3

InChI Key

RAGWADXKFUKXQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)SC(F)(F)F

Origin of Product

United States

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